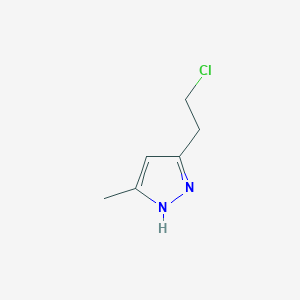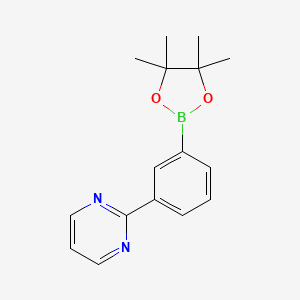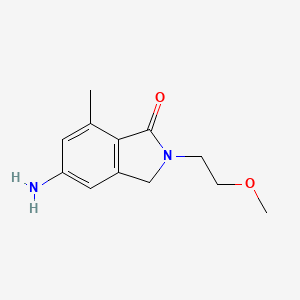![molecular formula C17H12N4O B13875255 phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone is a complex organic compound that features a unique structure combining a phenyl group, a pyrazole ring, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of the phenyl group via a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
Uniqueness
Phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C17H12N4O |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone |
InChI |
InChI=1S/C17H12N4O/c22-17(12-4-2-1-3-5-12)15-11-21-10-13(6-7-16(21)20-15)14-8-18-19-9-14/h1-11H,(H,18,19) |
InChI-Schlüssel |
ZIFDBGJPBYCIBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=CNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


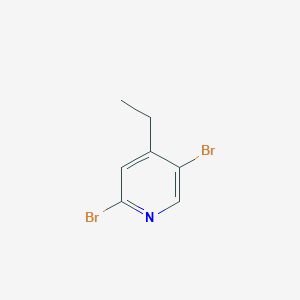
![Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13875180.png)
![Ethyl [(2-oxocyclohexyl)sulfanyl]acetate](/img/structure/B13875190.png)
![Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13875199.png)
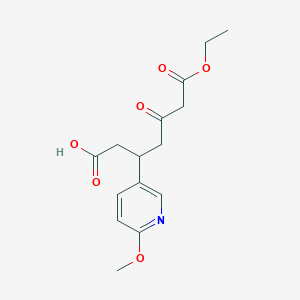
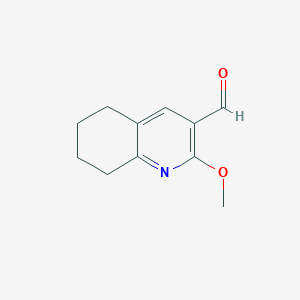
![Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B13875220.png)
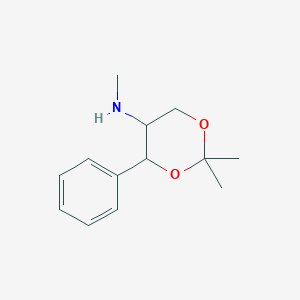
![N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13875232.png)
![3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)

